![molecular formula C20H17N3O2S B2925876 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(3,4-dimethylphenyl)urea CAS No. 1207017-92-2](/img/structure/B2925876.png)
1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(3,4-dimethylphenyl)urea
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Description
1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(3,4-dimethylphenyl)urea, also known as BPU, is a synthetic compound that has shown potential in the field of scientific research. BPU belongs to the class of thiazole urea derivatives, which are known for their diverse biological activities.
Scientific Research Applications
Anticancer Research
Benzofuran derivatives have been studied for their anti-tumor properties. A novel series of benzofuran bearing thiazole hybrids, similar to the compound you’re interested in, have shown anticancer activity against various human cancer cell lines .
Antibacterial Applications
Compounds with a thiazole base have demonstrated significant antibacterial activities, suggesting that the compound may also be researched for use in combating bacterial infections .
Antioxidant Properties
Both benzofuran and thiazole compounds have been noted for their antioxidant activities, which could make them valuable in research aimed at understanding and mitigating oxidative stress-related diseases .
Antiviral Activities
Benzofuran derivatives are known to possess antiviral properties, indicating potential research applications of your compound in the field of virology .
Enzyme Modulation
Thiazole-based compounds can modulate the activity of many enzymes involved in metabolism, which may be an area of application for the compound .
Drug Design and Discovery
Due to their biological activities, compounds like the one you’re interested in are considered potential natural drug lead compounds, making them significant in drug design and discovery efforts .
properties
IUPAC Name |
1-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(3,4-dimethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2S/c1-12-7-8-15(9-13(12)2)21-19(24)23-20-22-16(11-26-20)18-10-14-5-3-4-6-17(14)25-18/h3-11H,1-2H3,(H2,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTEQIBFKXYAZTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4O3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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